4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-13-10-14(2)12-24(11-13)30(26,27)16-7-5-15(6-8-16)18(25)21-20-23-22-19(29-20)17-4-3-9-28-17/h3-9,13-14H,10-12H2,1-2H3,(H,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXGNWZVLWNUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C22H23FN4O4S
- Molecular Weight : 444.51 g/mol
- Key Functional Groups :
- 1,3,4-Oxadiazole ring
- Piperidine moiety
- Sulfonamide group
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. The presence of the (3,5-dimethylpiperidin-1-yl)sulfonyl moiety enhances this activity. Key findings include:
- Antibacterial Activity :
- Antifungal Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Bacterial Growth : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
- Binding Affinity : Molecular docking studies revealed that the compound exhibits high binding affinity for key bacterial proteins involved in cell wall synthesis and metabolic regulation .
Study 1: Antimicrobial Efficacy
A study conducted by Paruch et al. (2020) evaluated various derivatives of 1,3,4-oxadiazole for their antimicrobial activity. The results indicated that compounds with piperidine moieties demonstrated superior antibacterial effects compared to those without. The most promising derivatives were subjected to further modifications for enhanced potency .
Study 2: Neuroprotective Properties
In addition to antimicrobial effects, some derivatives of the compound exhibited neuroprotective activity in vitro. This suggests potential applications in neurodegenerative diseases .
Data Summary
| Biological Activity | Test Organisms | Results |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Strong activity comparable to gentamicin |
| Escherichia coli | Effective against multiple strains | |
| Antifungal | Candida albicans | Moderate activity observed |
| Neuroprotective | Neuroblastoma cell lines | Exhibited protective effects |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. The presence of the (3,5-dimethylpiperidin-1-yl)sulfonyl moiety enhances this activity. Key findings include:
| Biological Activity | Test Organisms | Results |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Strong activity comparable to gentamicin |
| Escherichia coli | Effective against multiple strains | |
| Antifungal | Candida albicans | Moderate activity observed |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Bacterial Growth : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
- Binding Affinity : Molecular docking studies revealed that the compound exhibits high binding affinity for key bacterial proteins involved in cell wall synthesis and metabolic regulation.
Neuroprotective Properties
In addition to antimicrobial effects, some derivatives of this compound exhibited neuroprotective activity in vitro. This suggests potential applications in neurodegenerative diseases. For instance, a study indicated that certain derivatives provided protective effects on neuroblastoma cell lines.
Study 1: Antimicrobial Efficacy
A study conducted by Paruch et al. (2020) evaluated various derivatives of 1,3,4-oxadiazole for their antimicrobial activity. The results indicated that compounds with piperidine moieties demonstrated superior antibacterial effects compared to those without. The most promising derivatives were subjected to further modifications for enhanced potency.
Study 2: Neuroprotective Properties
Research has shown that some derivatives of this compound can protect neuronal cells from oxidative stress and apoptosis. This property highlights its potential use in treating conditions like Alzheimer's disease and Parkinson's disease.
Synthesis and Characterization
The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can be achieved through various organic chemistry methods. A common approach involves the following steps:
- Preparation of Intermediates : Synthesis begins with the formation of the piperidine sulfonamide.
- Formation of the Oxadiazole Ring : This step typically involves cyclization reactions.
- Final Coupling Reaction : The final step links the oxadiazole to the benzamide core.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of intermediates and final products.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can intermediates be validated?
Methodological Answer:
- Synthetic Routes :
- Sulfonylation : React 3,5-dimethylpiperidine with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by coupling with the benzamide core .
- Oxadiazole Formation : Condense furan-2-carbohydrazide with a carbonyl derivative (e.g., benzoic acid) under dehydrating conditions (POCl₃ or H₂SO₄) to generate the 1,3,4-oxadiazole ring .
- Intermediate Validation :
- Use ¹H/¹³C NMR to confirm regioselectivity of the oxadiazole ring.
- HPLC with a pH 6.5 ammonium acetate buffer (15.4 g/L) for purity assessment, as described in pharmacopeial protocols .
Advanced Synthesis: Optimization and Challenges
Q. Q2. How can racemization and byproduct formation be minimized during sulfonylation or amide coupling steps?
Methodological Answer:
- Racemization Control :
- Use N-methylpiperidine as a tertiary base instead of DMAP or Et₃N to reduce urethane byproducts during mixed anhydride coupling .
- Maintain reaction temperatures below 0°C for sulfonylation to prevent epimerization .
- Byproduct Mitigation :
- Apply Design of Experiments (DoE) to optimize reagent stoichiometry (e.g., 1.2:1 sulfonyl chloride:amine ratio) and reaction time .
- Purify via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) to isolate the target compound from dimeric byproducts .
Analytical Characterization
Q. Q3. Which spectroscopic and chromatographic techniques are most effective for structural elucidation and purity analysis?
Methodological Answer:
- Spectroscopy :
- FT-IR : Confirm sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and oxadiazole (C=N stretch at 1600–1650 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion peak ([M+H]⁺) and rule out hydrolyzed analogs .
- Chromatography :
- Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) for quantifying residual solvents (e.g., DMF < 500 ppm) .
Biological Activity Profiling
Q. Q4. How can researchers design assays to evaluate the antibacterial activity of this compound?
Methodological Answer:
- Assay Design :
- Use Gram-positive (S. aureus) and Gram-negative (E. coli) bacterial strains in broth microdilution assays (MIC determination) .
- Include ciprofloxacin as a positive control and DMSO as a solvent control (<1% v/v).
- Data Interpretation :
- Compare activity to structurally related 5-substituted-1,3,4-oxadiazole derivatives, noting enhanced potency with electron-withdrawing sulfonyl groups .
Structure-Activity Relationship (SAR) Studies
Q. Q5. What strategies are recommended for SAR studies targeting the piperidine and oxadiazole moieties?
Methodological Answer:
- Piperidine Modifications :
- Replace 3,5-dimethyl groups with bulky substituents (e.g., isopropyl) to assess steric effects on target binding .
- Oxadiazole Variations :
- Synthesize analogs with thiadiazole or triazole rings to evaluate heterocycle-specific interactions .
- Computational Tools :
Stability and Degradation Pathways
Q. Q6. How can the hydrolytic stability of the sulfonyl and oxadiazole groups be assessed under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Incubate the compound in pH 7.4 phosphate buffer at 37°C for 72 hours, monitoring degradation via HPLC .
- Identify hydrolyzed products (e.g., free sulfonic acid or furan derivatives) using LC-MS .
- Storage Recommendations :
Computational and Mechanistic Studies
Q. Q7. What computational methods are suitable for predicting physicochemical properties and metabolic pathways?
Methodological Answer:
- QSAR/QSPR Modeling :
- Metabolic Profiling :
- Simulate phase I metabolism (e.g., hydroxylation) using SwissADME or Meteor Nexus .
Addressing Data Contradictions
Q. Q8. How should researchers resolve discrepancies in reported synthetic yields or biological activity data?
Methodological Answer:
- Reproducibility Checks :
- Replicate reactions using strictly anhydrous conditions (e.g., molecular sieves for sulfonylation) to address yield variations .
- Validate biological assays with standardized inoculum densities (CFU/mL) to minimize inter-lab variability .
- Statistical Analysis :
- Apply ANOVA to compare multiple batches, identifying critical factors (e.g., catalyst purity) affecting outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
